4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride
Description
4-({[3-(2,2-Dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride is a secondary amine derivative with a complex molecular architecture. The compound features a tetrahydropyran (2,2-dimethyloxan-4-yl) moiety, a phenyl-substituted butyl chain, and a dimethylaniline group linked via an aminomethyl bridge . Its molecular formula is C₂₃H₃₃N₂O·2HCl, with a molecular weight of approximately 437.4 g/mol (based on ).
Properties
IUPAC Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O.2ClH/c1-26(2)19-24(15-17-29-26)23(18-21-8-6-5-7-9-21)14-16-27-20-22-10-12-25(13-11-22)28(3)4;;/h5-13,23-24,27H,14-20H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGGLGQSKKLANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCNCC2=CC=C(C=C2)N(C)C)CC3=CC=CC=C3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride is a complex organic compound that exhibits notable biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C26H40Cl2N2O
- Molecular Weight : 467.5 g/mol
- CAS Number : 634908-46-6
The structure includes a dimethylaniline core with a side chain featuring a 2,2-dimethyloxan-4-yl group and a phenylbutyl moiety. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.
The biological activity of 4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with cell growth and differentiation.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's effects on various cell lines. These studies often utilize assays to assess cell viability, proliferation, and apoptosis.
| Study Type | Cell Line | Observed Effect |
|---|---|---|
| Cytotoxicity Assay | Human Cancer Cells | Inhibition of cell growth |
| Apoptosis Assay | Neuronal Cells | Induction of apoptosis |
| Enzyme Activity | Liver Microsomes | Inhibition of cytochrome P450 enzymes |
In Vivo Studies
In vivo studies provide insights into the pharmacokinetics and toxicity of the compound. For instance, chronic exposure studies in animal models have indicated potential adverse effects such as:
- Hematological Changes : Decreased hemoglobin levels and leukopenia.
- Organ Toxicity : Observations of splenomegaly and liver damage at higher doses .
Case Studies
- Case Study on Neuroprotection : A study demonstrated that analogs of this compound exhibited protective effects against oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative disorders.
- Toxicology Report : A comprehensive toxicology report highlighted that doses above 500 mg/kg led to significant adverse effects in rodent models, emphasizing the need for careful dose management in therapeutic applications .
Comparative Analysis with Similar Compounds
The unique structural features of 4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride distinguish it from other compounds with similar moieties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains pyridine and ethynyl groups | Neuroprotective effects |
| Dimethylaminoethyl benzoate | Simple dimethylamino group | Local anesthetic properties |
| Phenylbutazone | Non-steroidal anti-inflammatory | Anti-inflammatory effects |
The combination of an oxane ring and dimethylaniline structure may provide unique pharmacokinetic properties not found in these other compounds.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Functional and Pharmacological Differences
Tetrahydropyran vs. Methoxy Substitution: The tetrahydropyran group in the target compound introduces steric bulk and modulates lipophilicity compared to the planar methoxyphenyl group in ’s analog. This could enhance blood-brain barrier penetration, suggesting CNS activity .
Phenylbutyl Chain vs. Cathinone Backbone: The phenylbutyl chain in the target compound provides conformational flexibility, whereas the rigid cathinone backbone in ’s compound may restrict binding to monoamine transporters (e.g., serotonin, dopamine) .
Dihydrochloride Salts :
- All dihydrochloride analogs (e.g., , and the target compound) exhibit improved solubility in polar solvents compared to free bases, critical for in vivo bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
